2-Acetoxypropanoic acid

Overview

Description

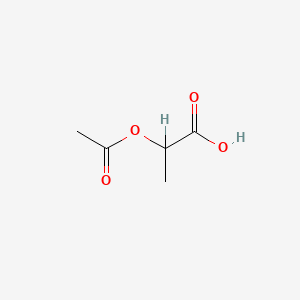

2-Acetoxypropanoic acid (APA), also known as acetyllactic acid (CAS 535-17-1), is a derivative of lactic acid (2-hydroxypropanoic acid) formed via esterification of the hydroxyl group with acetic acid . Structurally, it consists of a propanoic acid backbone with an acetoxy group (-OAc) at the second carbon (Figure 1). APA and its esters are intermediates in the synthesis of acrylic acid and acrylates, which are critical for adhesives, coatings, and polymers . Renewable production routes from lactic acid—a biomass-derived compound—have gained attention as sustainable alternatives to traditional propylene-based acrylate processes .

APA esters (e.g., methyl, ethyl, benzyl) undergo pyrolysis to yield acrylates. Recent advancements demonstrate that methyl and benzyl APA esters achieve acrylate yields of 75–80% under optimized conditions (550°C, CO₂ diluent, and acetic acid co-feed) . This positions APA as a key compound in green chemistry initiatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetoxypropanoic acid can be synthesized through the acetoxylation of lactic acid. This process involves the reaction of lactic acid with acetic acid in the presence of a catalyst. The reaction conditions typically include heating the mixture to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of acetic acid as both a reagent and a solvent. The process may include steps such as indirect dehydration and pyrolysis to improve selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidation states.

Reduction: The compound can be reduced to form other derivatives.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-Acetoxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: It is utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which 2-Acetoxypropanoic acid exerts its effects involves its interaction with various molecular targets and pathways. The acetoxy group can participate in esterification reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical reactions, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Comparison of APA Esters in Acrylate Production

The acrylate yield from APA esters depends on the ester group’s structure. Methyl and benzyl APA esters exhibit superior performance due to the absence of β-hydrogens on the ester moiety, minimizing side reactions like alkene elimination. In contrast, ethyl or butyl APA esters, which contain β-hydrogens, show reduced yields (Table 1) .

Table 1: Acrylate Yields from Pyrolysis of APA Esters

| APA Ester | β-Hydrogens Present? | Acrylate Yield (%) | Optimal Conditions | Key Factors Affecting Yield |

|---|---|---|---|---|

| Methyl APA ester | No | 75–80 | 550°C, CO₂ diluent, acetic acid | Absence of β-hydrogens |

| Benzyl APA ester | No | 75–80 | 550°C, CO₂ diluent, acetic acid | Steric hindrance, stability |

| Ethyl APA ester | Yes | <50 | 550°C, CO₂ diluent | Alkene elimination dominates |

| Butyl APA ester | Yes | <50 | 550°C, CO₂ diluent | Increased side reactions |

The use of CO₂ as a diluent enhances yield by suppressing decomposition, while acetic acid co-feeding stabilizes intermediates . Continuous operation over 30 hours with minimal carbon deposition further highlights the process robustness .

Comparison with Other Renewable Acrylate Precursors

APA-based routes outperform other bio-derived acrylate precursors:

- Glycerol : Requires multistep oxidation and dehydration, yielding <50% acrylate .

- 3-Hydroxypropanoic acid: Pyrolysis generates acrylic acid but with competing decarbonylation, limiting yields to ~60% .

- Lactic acid : Direct dehydration faces challenges due to water sensitivity and side-product formation .

APA esters circumvent these issues via a two-step process: (1) esterification of lactic acid to APA esters and (2) high-yield pyrolysis. This pathway achieves higher efficiency and scalability.

Structural and Functional Comparisons with Analogous Compounds

- 2-Acetoxycinnamic Acid : Contains a phenyl group, enabling UV-absorbing properties for cosmetics but unrelated to acrylate production .

- 2-(Thiophen-2-yl)propanoic Acid: The thiophene moiety confers electronic properties, making it suitable for organic semiconductors rather than bulk chemicals .

- Isobutyric Acid (2-Methylpropanoic Acid): A branched-chain carboxylic acid used in food additives and resins but lacks reactive sites for acrylate synthesis .

Enantiomeric Considerations

APA exists as (S)- and (R)-enantiomers (e.g., CAS 6034-46-4 for (S)-APA).

Biological Activity

2-Acetoxypropanoic acid, also known as 2-acetoxypropionic acid, is an organic compound with the molecular formula C₅H₈O₄. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antimicrobial Properties

Research suggests that this compound exhibits significant antimicrobial activity. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for food preservation and pharmaceutical formulations. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In a notable study, this compound was found to exhibit anti-inflammatory properties that surpass those of aspirin when administered at a dosage of 100 mg/kg. The compound was shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models . This suggests its potential use in treating inflammatory diseases.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic properties. The compound's ability to alleviate pain has been attributed to its interaction with pain pathways in the body, providing a promising avenue for further research into pain management therapies .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common foodborne pathogens such as Salmonella and Escherichia coli. Results showed a significant reduction in bacterial counts when treated with this compound, indicating its potential as a natural preservative in food products.

- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain compared to control groups. This highlights its therapeutic potential for inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Lactic Acid | C₃H₆O₃ | Precursor to this compound; involved in fermentation processes. |

| Acetic Acid | C₂H₄O₂ | Simple carboxylic acid; used extensively in food and chemical industries. |

| Propanoic Acid | C₃H₆O₂ | Straight-chain carboxylic acid; used as a preservative and flavoring agent. |

Uniqueness : What distinguishes this compound from these compounds is its dual functional nature as both a carboxylic acid and an ester, which allows it to participate in a wider range of biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetoxypropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acetylation of lactic acid using acetic anhydride under acidic catalysis. Key parameters include temperature (60–80°C), stoichiometric ratios (1:1.2 lactic acid to acetic anhydride), and reaction time (4–6 hrs). Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification by recrystallization from ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for the acetate methyl group at δ 2.1–2.2 ppm and the methine proton adjacent to the carbonyl at δ 4.3–4.5 ppm.

- IR Spectroscopy : Confirm ester C=O stretching at 1740–1760 cm⁻¹ and carboxylic acid O-H stretch (broad, 2500–3300 cm⁻¹) if unreacted starting material persists.

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should appear at m/z 133.1 (C₅H₈O₄) .

Q. How does this compound function as a precursor in polymer chemistry, particularly for biodegradable materials?

- Methodological Answer : It serves as a monomer for synthesizing polyesters via ring-opening polymerization. Researchers should evaluate its copolymerization with glycolic acid (PLGA formation) by tracking molecular weight distribution using gel permeation chromatography (GPC) and thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported esterification kinetics of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of published kinetic data (e.g., activation energies, rate constants) and identify variables such as solvent polarity (e.g., toluene vs. DMF) or catalyst type (H₂SO₄ vs. p-toluenesulfonic acid). Validate findings through controlled replicate experiments with in situ FTIR monitoring to track reaction progress .

Q. How does stereochemical configuration ((R)- vs. (S)-enantiomers) impact the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : Use chiral HPLC to separate enantiomers and compare their nucleophilic acyl substitution rates with amines or alcohols. Density functional theory (DFT) calculations can predict transition-state energies, while X-ray crystallography confirms absolute configuration .

Q. What advanced computational models predict the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Apply molecular dynamics simulations to model hydrolysis pathways in aqueous buffers (pH 5–7.4). Validate predictions with accelerated stability testing (40°C/75% RH) and quantify degradation products via LC-MS. Correlate results with Arrhenius plots to extrapolate shelf-life .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the catalytic efficiency of lipases in this compound hydrolysis?

- Methodological Answer : Use a factorial design varying enzyme concentration (0.1–1.0 mg/mL), pH (6–8), and temperature (25–45°C). Measure initial rates via UV-Vis spectroscopy (NADH-coupled assay) and analyze data with Michaelis-Menten kinetics. Include triplicates and negative controls (heat-denatured enzyme) .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Perform ANOVA on yield, purity, and molecular weight data from ≥5 independent batches. Use principal component analysis (PCA) to identify critical process parameters (e.g., stirring speed, cooling rate) contributing to variability .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Properties

IUPAC Name |

2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313512 | |

| Record name | 2-Acetoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-17-1, 3853-80-3 | |

| Record name | 2-Acetoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetolactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxypropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QA2F3GU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.